molecular formula C11H11Cl2N3 B11861162 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride CAS No. 1179362-53-8

5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride

Cat. No.: B11861162
CAS No.: 1179362-53-8
M. Wt: 256.13 g/mol
InChI Key: CAHOTLUGFFIRMI-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride: is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 5-chloro-8-methylquinoline with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    5-Chloro-8-methylquinoline: A precursor in the synthesis of 5-Chloro-8-methylquinoline-2-carboximidamide hydrochloride.

    8-Methylquinoline-2-carboximidamide: A structurally similar compound with different functional groups.

    5-Chloroquinoline-2-carboximidamide: Another related compound with similar chemical properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1179362-53-8

Molecular Formula

C11H11Cl2N3

Molecular Weight

256.13 g/mol

IUPAC Name

5-chloro-8-methylquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H10ClN3.ClH/c1-6-2-4-8(12)7-3-5-9(11(13)14)15-10(6)7;/h2-5H,1H3,(H3,13,14);1H

InChI Key

CAHOTLUGFFIRMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)C(=N)N.Cl

Origin of Product

United States

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